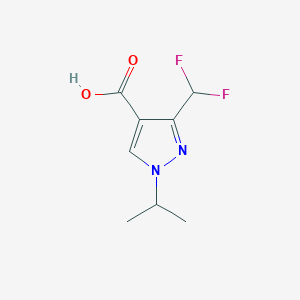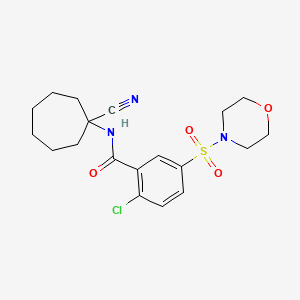
2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide, also known as CCMSB, is a novel small molecule that has shown promising results in scientific research. CCMSB is a potent inhibitor of a specific protein kinase, making it a valuable tool in the study of cellular signaling pathways.
Wirkmechanismus
2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide is a potent inhibitor of protein kinase CK2, which is involved in various cellular signaling pathways. By inhibiting CK2, 2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide can disrupt these pathways and prevent the growth and proliferation of cancer cells. Additionally, 2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide has been shown to modulate the activity of other proteins, such as Hsp90, which plays a role in protein folding and stability.
Biochemical and Physiological Effects:
2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell migration and invasion, which are important processes in cancer metastasis. 2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide has also been shown to modulate the immune response, suggesting its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide is a valuable tool in scientific research due to its potent inhibitory activity against CK2. It can be used to study the role of CK2 in various cellular processes and signaling pathways. However, 2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide. Another area of research is the investigation of the potential therapeutic uses of 2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide in other diseases, such as neurodegenerative disorders. Additionally, the mechanisms underlying the immune-modulatory effects of 2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide warrant further investigation.
Synthesemethoden
2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide can be synthesized using a multistep process involving various chemical reactions. The synthesis starts with the preparation of 2-chlorobenzoyl chloride, which is then reacted with 4-morpholinesulfonyl chloride to obtain 2-chloro-N-(4-morpholinosulfonyl)benzamide. This intermediate is then reacted with 1-cyanocycloheptan-1-amine to obtain the final product, 2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide has been extensively studied for its potential therapeutic uses in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. 2-chloro-N-(1-cyanocycloheptyl)-5-(morpholine-4-sulfonyl)benzamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-chloro-N-(1-cyanocycloheptyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4S/c20-17-6-5-15(28(25,26)23-9-11-27-12-10-23)13-16(17)18(24)22-19(14-21)7-3-1-2-4-8-19/h5-6,13H,1-4,7-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYBYASBSCGVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

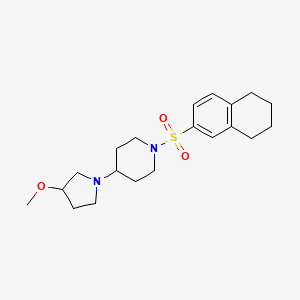

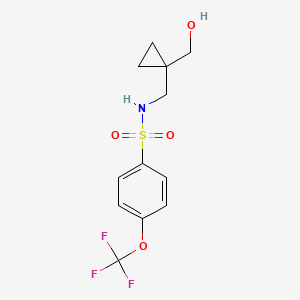

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
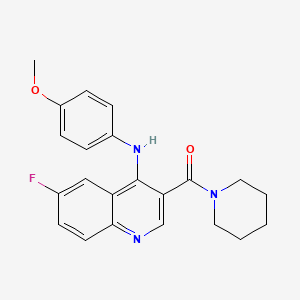
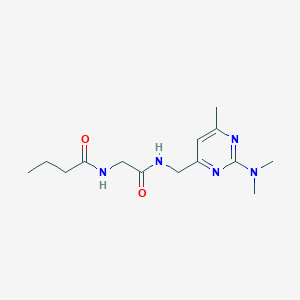
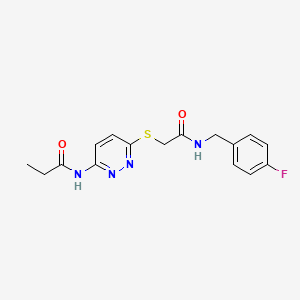
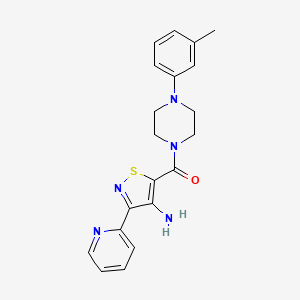

![diethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2607676.png)
![6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B2607678.png)
